molecular formula C22H20N4O3S B2792997 3-(3,4-Dimethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111420-70-2

3-(3,4-Dimethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

货号: B2792997
CAS 编号: 1111420-70-2
分子量: 420.49
InChI 键: GXIWHYITQLDCBA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,4-Dimethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a synthetic heterocyclic compound provided for research purposes. This complex molecule, with the CAS number 1111420-70-2 and a molecular formula of C 22 H 20 N 4 O 3 S, features a distinct molecular architecture that integrates pyridazine and 1,2,4-oxadiazole rings linked via a sulfanyl methyl bridge . Compounds featuring pyridazine and oxadiazole cores are of significant interest in medicinal chemistry and drug discovery. Pyridazine-based structures are investigated for a wide spectrum of biological activities, including potential applications in oncology, inflammation, and cardiovascular diseases . The 1,2,4-oxadiazole moiety is known as a privileged scaffold in medicinal chemistry, often incorporated to enhance metabolic stability and influence a compound's interaction with biological targets . As a heterocyclic compound containing both these systems, this chemical entity serves as a valuable building block for developing novel bioactive molecules and probing structure-activity relationships. This product is offered with a high purity level of 95%+ and is available in various quantities to suit your research needs . It is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

属性

IUPAC Name

5-[[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14-4-6-15(7-5-14)22-23-20(29-26-22)13-30-21-11-9-17(24-25-21)16-8-10-18(27-2)19(12-16)28-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIWHYITQLDCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,4-Dimethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazine ring: This could be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the thioether linkage: This step might involve the reaction of the pyridazine derivative with a thiol or thioether compound under suitable conditions.

    Construction of the oxadiazole ring: This could be accomplished through cyclization reactions involving nitrile oxides and hydrazides.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This might include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

化学反应分析

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups, potentially leading to ring opening or other structural changes.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(3,4-Dimethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine exhibit promising anticancer properties. The presence of the oxadiazole ring is known to contribute to anticancer activity by inducing apoptosis in cancer cells. For instance, related compounds have shown effectiveness against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. The sulfanyl group can enhance the interaction with microbial membranes, leading to disruption and cell death. Preliminary studies have shown that derivatives of this compound demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory conditions. Research has indicated that similar compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Toxicity and Safety Profile

While the therapeutic potential is significant, understanding the toxicity profile is crucial for further development. Initial toxicity studies suggest that this compound exhibits a favorable safety profile at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish safety for clinical use .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study 2Antimicrobial PropertiesShowed effective inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3Anti-inflammatory EffectsReduced levels of TNF-alpha in vitro by 50% at concentrations of 10 µM.

作用机制

The mechanism of action of “3-(3,4-Dimethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine” would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Inhibition of enzymes: The compound could bind to and inhibit the activity of specific enzymes, affecting metabolic pathways.

    Receptor binding: It might interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA interaction: The compound could bind to nucleic acids, affecting gene expression or replication.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

A structurally analogous compound, 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine (), shares the pyridazine-oxadiazole-sulfanyl scaffold but differs in substituents:

  • Aromatic substituents :
    • Target compound: 3,4-Dimethoxyphenyl (electron-rich, two methoxy groups).
    • Analog: 3-Methoxyphenyl (single methoxy group) and 3-(trifluoromethyl)phenyl (electron-withdrawing trifluoromethyl group).
  • Oxadiazole substitution :
    • Target compound: 4-Methylphenyl (moderate hydrophobicity).
    • Analog: 3-Trifluoromethylphenyl (enhanced lipophilicity and electronegativity).

Key implications :

  • The trifluoromethyl group in the analog increases metabolic stability and membrane permeability compared to the methyl group in the target compound .
  • The 3,4-dimethoxy substitution in the target compound may improve solubility in polar solvents relative to the mono-methoxy analog.

Data Table: Structural and Physicochemical Properties

Property Target Compound Analog ()
Molecular Formula C₂₃H₂₂N₄O₃S C₂₁H₁₅F₃N₄O₂S
Key Substituents 3,4-Dimethoxyphenyl, 4-methylphenyl-oxadiazole 3-Methoxyphenyl, 3-trifluoromethylphenyl-oxadiazole
Electron Effects Electron-donating (methoxy groups) Electron-withdrawing (trifluoromethyl)
Lipophilicity (Predicted logP) Moderate (~3.2) Higher (~3.8) due to CF₃ group
Synthetic Complexity Moderate (requires regioselective substitution) High (CF₃ introduction and oxadiazole cyclization)

生物活性

The compound 3-(3,4-Dimethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O4SC_{23}H_{22}N_4O_4S, with a molecular weight of approximately 450.5 g/mol. The IUPAC name is 1-[5-acetyl-6-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone . The structure features a pyridazine core linked to an oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds have been shown to interact with various cellular targets involved in cancer progression. Specifically, derivatives of oxadiazoles can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .

In vitro studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells by triggering specific signaling pathways. For instance, structural modifications on the oxadiazole ring have resulted in increased cytotoxicity against various cancer cell lines .

The mechanism by which This compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis and cell cycle regulation.
  • Signal Transduction Modulation : It can modulate signaling pathways related to cell survival and apoptosis.
  • DNA Interaction : The oxadiazole component may interact with nucleic acids, affecting replication and transcription processes.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have reported that oxadiazole derivatives possess broad-spectrum activity against various pathogens including bacteria and fungi . The minimum inhibitory concentrations (MIC) for these compounds demonstrate their potency against resistant strains such as Staphylococcus aureus and Candida albicans.

Research Findings and Case Studies

A detailed review of recent literature highlights several key findings regarding the biological activity of related compounds:

StudyCompound TestedBiological ActivityKey Findings
Oxadiazole DerivativesAnticancerInhibition of HDAC and thymidylate synthase; increased cytotoxicity in cancer cell lines.
Thiadiazole DerivativesAntimicrobialEffective against Staphylococcus aureus with MIC values < 15 µg/mL; potential for treating resistant infections.
Novel PyrazolesAnalgesic & AntimicrobialExhibited significant analgesic activity; broad-spectrum antibacterial effects noted.

常见问题

Basic: What are the critical steps and conditions for synthesizing this compound, and how can reaction yields be optimized?

Answer:
Synthesis involves multi-step reactions, starting with cyclization to form the pyridazine core, followed by Friedel-Crafts alkylation for aryl group attachment, and oxadiazole ring formation via nitrile oxide cyclization. Key steps include:

  • Core Formation: Use diketones or hydrazine derivatives under reflux in ethanol (70–80°C) .
  • Oxadiazole Coupling: Employ sulfur-containing reagents (e.g., thiourea) in DMF at 100°C for 12 hours to introduce the sulfanyl linkage .
  • Optimization: Control pH (6.5–7.5) and use inert atmospheres (N₂) to prevent oxidation. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity with HPLC (>95%) .

Basic: How should researchers design in vitro assays to evaluate this compound’s biological activity?

Answer:

  • Cell Lines: Use cancer lines (e.g., MDA-MB-231, A549) for cytotoxicity assays (MTT/WST-1) at concentrations 1–100 µM over 48–72 hours .
  • Antimicrobial Testing: Follow CLSI guidelines with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using MIC assays in Mueller-Hinton broth .
  • Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) to validate results .

Basic: What analytical techniques are essential to confirm the compound’s molecular structure?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify aromatic protons (δ 6.8–8.2 ppm) and methyl/methoxy groups (δ 2.3–3.9 ppm) .
  • Mass Spectrometry: High-resolution MS (ESI-TOF) to confirm molecular weight (e.g., [M+H]⁺ at m/z 454.56) .
  • X-ray Crystallography: For unambiguous structural determination; resolve π-π stacking of pyridazine and oxadiazole rings .

Advanced: How can researchers elucidate the compound’s mechanism of action against cancer targets?

Answer:

  • Target Identification: Perform kinase profiling or thermal shift assays to identify binding partners (e.g., EGFR, Bcl-2) .
  • Apoptosis Assays: Use Annexin V/PI staining and caspase-3/7 activation assays to quantify programmed cell death .
  • Pathway Analysis: Western blotting for phosphorylation status of key proteins (e.g., AKT, ERK) .

Advanced: How should contradictory data from biological or structural studies be resolved?

Answer:

  • Reproducibility Checks: Replicate experiments under standardized conditions (e.g., pH, temperature) .
  • Advanced Characterization: Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm regiochemistry .
  • Meta-Analysis: Compare data across studies (e.g., IC₅₀ values) while accounting for variables like cell passage number or assay protocols .

Advanced: What computational strategies support SAR analysis and target prediction?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., COX-2 active site) based on oxadiazole/pyridazine orientation .
  • DFT Calculations: Analyze electron distribution (HOMO-LUMO gaps) to predict reactivity at specific positions (e.g., sulfanyl group) .
  • QSAR Models: Train models on analogs with substituent variations (e.g., methoxy vs. bromo groups) to optimize bioactivity .

Advanced: What strategies improve selectivity and reduce off-target effects in vivo?

Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability and reduce hepatic toxicity .
  • Toxicokinetic Profiling: Conduct dose-ranging studies in rodents (10–100 mg/kg) with plasma LC-MS monitoring to assess accumulation .
  • Tissue-Specific Delivery: Use nanoparticle carriers (e.g., PLGA) to target tumor microenvironments .

Advanced: How can in vitro findings be translated to in vivo models effectively?

Answer:

  • PK/PD Modeling: Estimate bioavailability and half-life using in vitro metabolic stability assays (e.g., microsomal incubation) .
  • Orthotopic Models: Use xenografts (e.g., breast cancer PDX models) for efficacy studies, correlating tumor volume reduction with in vitro IC₅₀ .
  • Biomarker Tracking: Measure circulating tumor DNA or cytokine levels (e.g., IL-6) to assess therapeutic response .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。